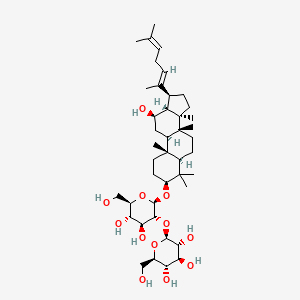

Ginsenoside Rg5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ginsenoside Rg5 is a minor ginsenoside constituent obtained exclusively from ginseng species. It is known for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects . Ginsenosides are the main active components of ginseng, a traditional medicinal herb widely used in East Asia.

準備方法

Synthetic Routes and Reaction Conditions

Ginsenoside Rg5 can be synthesized from other ginsenosides such as Rb1, R-Rg3, and S-Rg3 through acid-catalyzed dehydration reactions. The conversion follows the reaction activity order Rb1 > S-Rg3 > R-Rg3 . The synthetic route involves using hydrochloric acid in methanol as a catalyst .

Industrial Production Methods

An improved method for the industrial production of this compound involves the extraction of ginseng fibrous root powder at atmospheric pressure. The highest extraction yield is obtained under optimal conditions: extraction temperature of 85°C, acid concentration of 0.06 mol/L, sample to solvent ratio of 1:55 g/mL, and ethanol concentration of 95% after 4 hours .

化学反応の分析

Types of Reactions

Ginsenoside Rg5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid for dehydration and various oxidizing and reducing agents for other transformations .

Major Products Formed

The major products formed from these reactions include other ginsenosides and various derivatives that exhibit different pharmacological activities .

科学的研究の応用

Anticancer Properties

Ginsenoside Rg5 has demonstrated substantial anticancer effects across various cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines.

Case Studies

- Gastric Cancer : In vivo studies using xenograft models indicated that Rg5 significantly reduced tumor growth with minimal side effects .

- Cervical Cancer : Rg5 induced DNA damage and apoptosis in HeLa cells, demonstrating marked cytotoxic effects .

- Osteosarcoma : A study revealed that Rg5 induced apoptosis via the LC3-mediated autophagy pathway in human osteosarcoma cells .

Anti-Inflammatory Effects

Rg5 exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

- Renal Protection : In models of cisplatin-induced renal damage, Rg5 was effective in attenuating inflammation mediated by the JNK/p53/caspase-3 cascade .

- Liver Injury : Rg5 showed protective effects against acetaminophen-induced liver injury by suppressing inflammatory cytokines .

Cardioprotective Effects

Research indicates that this compound may also confer cardioprotective benefits.

Case Studies

- Ischemic Heart Injury : In animal models, Rg5 reduced apoptosis in cardiomyocytes subjected to hypoxia/reoxygenation injury by modulating mitochondrial dynamics .

Other Therapeutic Applications

Beyond its anticancer and anti-inflammatory properties, this compound has shown promise in various other health domains:

- Neuroprotection : Preliminary studies suggest potential benefits in neurodegenerative diseases due to its ability to modulate oxidative stress pathways.

- Muscle Regeneration : Recent findings indicate that Rg5 promotes muscle regeneration via p38MAPK signaling pathways, counteracting dexamethasone-induced muscle atrophy .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Cell cycle arrest, inhibition of PI3K/Akt | Significant tumor reduction in xenograft models |

| Anti-inflammatory | Inhibition of cytokines, TLR4 blockade | Protective effects in renal and liver injuries |

| Cardioprotective | Mitochondrial protection | Enhanced resistance to ischemic injury |

| Muscle Regeneration | p38MAPK signaling modulation | Prevention of muscle atrophy |

作用機序

Ginsenoside Rg5 exerts its effects through the modulation of multiple signaling pathways. It induces apoptosis in cancer cells by targeting several hepatocellular carcinoma-related genes . It also affects the GABA and serotonin nervous systems to promote sleep . Additionally, it exhibits anti-inflammatory effects by decreasing NF-κB transcriptional activity and the expression of pro-inflammatory cytokines .

類似化合物との比較

Ginsenoside Rg5 is unique among ginsenosides due to its specific pharmacological activities and molecular targets. Similar compounds include:

Ginsenoside Rg3: Known for its anticancer and anti-inflammatory properties.

Ginsenoside Rh2: Exhibits strong anticancer activity.

Ginsenoside Rk1: Similar to Rg5 in its effects on sleep and cancer.

This compound stands out due to its broad spectrum of activities and its potential for use in various therapeutic applications.

生物活性

Ginsenoside Rg5 is a lesser-known ginsenoside derived from Panax ginseng, recognized for its significant biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Overview of this compound

This compound is a secondary ginsenoside that emerges during the steaming process of ginseng roots. It has garnered attention due to its promising pharmacological properties, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.

1. Anti-Cancer Effects

This compound has been shown to induce apoptosis in various cancer cell lines. Key studies highlight its mechanism of action:

- Induction of Apoptosis : Research indicates that Rg5 triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins in cervical cancer cells .

- Cell Cycle Arrest : Rg5 induces G2/M phase arrest in gastric cancer cells, leading to inhibited proliferation .

- Inhibition of Tumor Growth : In vivo studies demonstrate that Rg5 significantly suppresses tumor growth in mouse models of breast cancer by inhibiting the PI3K/Akt signaling pathway .

2. Anti-Inflammatory Properties

Rg5 exhibits potent anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Reduction of Cytokine Production : this compound has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

- Inhibition of NF-κB Pathway : It inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation .

3. Metabolic Regulation

Rg5 has been investigated for its role in metabolic health:

- Improvement of Insulin Sensitivity : Studies on db/db mice indicate that Rg5 enhances hepatic insulin sensitivity, suggesting its potential use in managing type 2 diabetes .

- Lipid Metabolism : this compound has been linked to improved lipid profiles and reduced triglyceride levels in diabetic models .

The biological activities of this compound are attributed to several molecular mechanisms:

- ROS-Mediated Pathways : Rg5 modulates reactive oxygen species (ROS) levels, which are crucial for inducing apoptosis and autophagy in cancer cells .

- MAPK Signaling Pathway : It regulates MAPK pathways, influencing cell survival and apoptosis processes .

Case Study 1: Anti-Cancer Activity

A study conducted on human cervical cancer cells demonstrated that this compound induced significant DNA damage and apoptosis. The results indicated a marked increase in caspase activity and a decrease in cell viability after treatment with Rg5.

| Parameter | Control | Rg5 Treatment |

|---|---|---|

| Cell Viability (%) | 85 | 30 |

| Caspase Activity (units) | 10 | 50 |

Case Study 2: Metabolic Effects

In a study involving diabetic mice, this compound improved glucose tolerance and insulin sensitivity compared to the control group.

| Parameter | Control Group | Rg5 Group |

|---|---|---|

| Glucose Tolerance (mg/dL) | 250 | 150 |

| Insulin Sensitivity Index | 0.8 | 2.0 |

特性

CAS番号 |

186763-78-0 |

|---|---|

分子式 |

C42H70O12 |

分子量 |

767.0 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23-,24-,25-,26-,27+,28-,29+,30?,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 |

InChIキー |

NJUXRKMKOFXMRX-FVKFZLIDSA-N |

SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |

異性体SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C |

正規SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |

製品の起源 |

United States |

Q1: How does ginsenoside Rg5 interact with its targets, and what are the downstream effects?

A1: this compound exhibits its effects through interactions with various cellular targets and signaling pathways. One prominent mechanism involves the activation of the insulin-like growth factor-1 receptor (IGF-1R). [] This activation triggers downstream signaling cascades such as ERK, FAK, and Akt/eNOS/NO pathways, ultimately promoting angiogenesis and vasorelaxation. []

Q2: Does this compound interact with any specific receptors?

A2: Yes, research suggests that this compound can allosterically interact with the P2RY12 receptor. [] This interaction leads to the inhibition of P2RY12 activity, impacting neutrophil NETosis and inflammatory responses, which are implicated in conditions like deep vein thrombosis. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers primarily focus on this compound's biological activity and mechanisms, specific details regarding its molecular formula and weight are not extensively discussed. It is essential to consult specialized chemical databases or literature for comprehensive structural information.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques have been employed to characterize this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, has been used to determine the complete chemical shift assignments for this compound. [] This data aids in structural elucidation and differentiation from other ginsenosides.

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research papers primarily focus on the pharmacological activities of this compound rather than its potential catalytic properties. There is no direct evidence within these papers to suggest that this compound acts as a catalyst in chemical reactions.

Q6: Have computational methods been used to study this compound?

A7: Yes, computational chemistry techniques have provided valuable insights into this compound's interactions and potential mechanisms. Molecular docking studies, for instance, revealed that this compound exhibits a high binding affinity to the active pocket of PI3K, a key enzyme in the PI3K/Akt signaling pathway. [] This computational finding supports experimental observations of this compound's inhibitory effect on this pathway.

Q7: What is known about the pharmacokinetic profile of this compound?

A8: Research suggests that this compound undergoes metabolism in vivo. One study investigating the metabolism of this compound in rats identified several metabolites in biological samples, including urine, plasma, and feces. [] The study revealed that oxidation, deglycosylation, deoxidation, glucuronidation, demethylation, and dehydration are major metabolic reactions of this compound. []

Q8: Are there differences in the pharmacological effects of this compound when administered through different routes?

A9: Yes, research suggests potential differences in pharmacological effects depending on the route of administration. In a study evaluating the antiallergic effects of this compound, it was observed that oral administration significantly inhibited the passive cutaneous anaphylaxis (PCA) reaction, while intraperitoneal administration did not have a significant inhibitory effect. [] This finding highlights the potential role of first-pass metabolism and absorption characteristics in influencing this compound's activity in vivo.

Q9: What are the main in vitro and in vivo models used to study the efficacy of this compound?

A9: Researchers have employed various in vitro and in vivo models to investigate the biological activity of this compound.

- Cancer cell lines: Human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), Eca109 (esophageal cancer), and HeLa (cervical cancer) have been extensively used to evaluate the anticancer potential of this compound. [, , , , ]

- HT22 cells: The murine hippocampal neuronal cell line HT22 is commonly employed to study neuroprotection and investigate the effects of compounds on neuronal survival and function. [, ]

- 3T3-L1 cells: The 3T3-L1 cell line, derived from mouse embryos, is a well-established model for studying adipogenesis and investigating the effects of compounds on fat cell differentiation and lipid metabolism. []

- Rodent models of disease: Researchers commonly utilize rodent models to mimic human diseases such as diabetes, cancer, sleep deprivation, and heart failure. These models allow for the evaluation of this compound's therapeutic potential in a living organism. [, , , , , , ]

- Zebrafish model: The zebrafish (Danio rerio) has emerged as a valuable vertebrate model organism in biomedical research. Its transparent embryos, genetic tractability, and physiological similarities to mammals make it suitable for studying various aspects of human health and disease. []

Q10: What are the main therapeutic areas where this compound shows promise based on in vitro and in vivo studies?

A10: Based on the provided research papers, this compound demonstrates potential therapeutic benefits in several areas:

- Cancer: this compound inhibits proliferation and induces apoptosis and autophagy in various cancer cell lines, including lung, breast, esophageal, and cervical cancers. [, , , , , ] These findings suggest its potential as an anticancer agent.

- Cardiovascular Diseases: this compound exhibits protective effects against heart failure in zebrafish models. [] It promotes angiogenesis and vasorelaxation by activating the IGF-1R pathway and the eNOS/NO/cGMP axis. []

- Neurological Disorders: this compound shows neuroprotective effects in thermal stress-exposed HT22 cells, a model for studying hippocampal damage and cognitive impairment. [] It also improves sleep quality in sleep-deprived rats by regulating energy metabolism and neurotransmitter signaling. [, ]

- Metabolic Disorders: this compound improves insulin resistance and mitochondrial biogenesis in the liver of diabetic db/db mice. [] It also reduces succinate-associated lipolysis in adipose tissue and prevents muscle insulin resistance. []

- Inflammatory Diseases: this compound exhibits antiallergic effects by inhibiting RBL-2H3 cell degranulation, suppressing the PCA reaction in mice, and reducing inflammation in a mouse model of ear skin dermatitis. []

Q11: Have there been any efforts to develop specific drug delivery systems for this compound?

A13: Yes, researchers are exploring strategies to improve the delivery of this compound to specific targets. One study successfully developed folic acid-modified this compound-loaded bovine serum albumin nanoparticles (FA-Rg5-BSA NPs). [] These nanoparticles demonstrated enhanced tumor targeting and improved antitumor efficacy in an MCF-7 xenograft mouse model compared to free this compound. []

Q12: What analytical techniques are commonly used to characterize and quantify this compound?

A12: Several analytical techniques are employed to characterize, quantify, and monitor this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique widely used to separate, identify, and quantify ginsenosides, including this compound, in complex mixtures like plant extracts and biological samples. [, , , ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC, enabling more accurate and rapid analysis of ginsenosides. [, ]

- Mass Spectrometry (MS): MS coupled with HPLC or UPLC (LC-MS or UPLC-MS) provides precise identification and quantification of ginsenosides based on their mass-to-charge ratio. [, , , ]

- Tandem Mass Spectrometry (MS/MS): MS/MS offers enhanced selectivity and sensitivity by fragmenting selected ions, allowing for the unambiguous identification and quantification of ginsenosides in complex matrices. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。